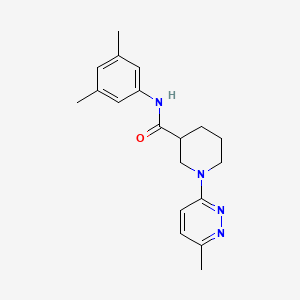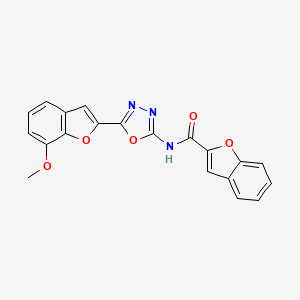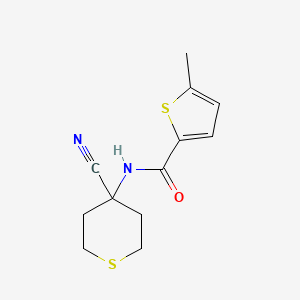
Ethyl 4-(phenylamino)benzoate
Vue d'ensemble
Description
Ethyl 4-(phenylamino)benzoate is a chemical compound that is used as an efficient anti-ultraviolet additive . It is widely used in adhesives, polyurethane, foam, and other materials .
Synthesis Analysis
The synthesis of Ethyl 4-(phenylamino)benzoate can be achieved through various methods. One approach involves the esterification of p-nitrobenzoic acid to its ethyl ester followed by nitro reduction . Another approach starts with nitro reduction leading to p-amino benzoic acid, followed by the formation of the related ethyl ester product .Molecular Structure Analysis
The molecular structure of Ethyl 4-(phenylamino)benzoate can be represented by the InChI code:1S/C15H15NO2/c1-2-18-15(17)12-8-10-14(11-9-12)16-13-6-4-3-5-7-13/h3-11,16H,2H2,1H3 . This compound has a molecular weight of 241.29 . Chemical Reactions Analysis
Ethyl 4-(phenylamino)benzoate can undergo various chemical reactions. For instance, benzocaine, a compound with a similar 4-aminobenzoate structure, can undergo electrophilic and nucleophilic reactions to construct a library of benzocaine derivatives . These reactions provide structures with antimicrobial, anti-inflammatory, and anticancer activities .Physical And Chemical Properties Analysis
Ethyl 4-(phenylamino)benzoate is a powder with a melting point of 108-111 degrees Celsius . It has a molecular weight of 241.29 .Applications De Recherche Scientifique
Chemical Synthesis
Ethyl 4-(phenylamino)benzoate is used in various areas of research including chemical synthesis . It can serve as a precursor for the synthesis of other complex organic compounds .
Antibacterial Applications
This compound has been used in the synthesis of benzocaine derivatives, which have shown promising antibacterial activities . These derivatives have been tested against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa) .
DNA Binding Studies
The DNA-binding properties of compounds synthesized from Ethyl 4-(phenylamino)benzoate have been evaluated using DNA/methyl–green colorimetric assays .
Molecular Docking Studies
Molecular docking studies have been conducted on compounds synthesized from Ethyl 4-(phenylamino)benzoate. These studies help in understanding the interaction of these compounds with biological targets .
QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling has been performed on compounds synthesized from Ethyl 4-(phenylamino)benzoate. QSAR models help in predicting the biological activity of these compounds based on their chemical structure .
Drug Design
Ethyl 4-(phenylamino)benzoate has been used as a lead compound in the design of new drugs. For instance, it has been integrated into an organic molecule by the combination principle, and then modified by bioisostere formation and modification with alkyl groups .
Mécanisme D'action
Target of Action
Ethyl 4-(phenylamino)benzoate is a benzoate compound that has been designed and synthesized for biological activity evaluation Similar benzoate compounds have been known to act as local anesthetics , suggesting that Ethyl 4-(phenylamino)benzoate may also target nerve endings and nerve trunks.
Mode of Action
It is known that local anesthetics, like ethyl 4-(phenylamino)benzoate, act on nerve endings and nerve trunks and can reversibly block the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .
Biochemical Pathways
It is known that local anesthetics can affect the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses .
Result of Action
As a local anesthetic, it is likely that ethyl 4-(phenylamino)benzoate results in a loss of local sensation, providing pain relief in the area where it is applied .
Action Environment
It is known that the product is water-soluble, and may spread in water systems . This suggests that the compound’s action could potentially be influenced by the presence of water or other solvents in its environment.
Safety and Hazards
Ethyl 4-(phenylamino)benzoate is classified as a combustible liquid . It is recommended to keep it away from heat, sparks, open flames, and hot surfaces . In case of fire, CO2, dry chemical, or foam should be used for extinction . It is also advised to wear personal protective equipment/face protection and avoid contact with skin, eyes, or clothing .
Orientations Futures
Future research could explore the development of novel compounds derived from Ethyl 4-(phenylamino)benzoate. For instance, a novel azo dye compound, Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxyl methyl)-6-methyl pyridin-2-yl)diazenyl)benzoate (EAB), has been synthesized and studied for its nonlinear optical (NLO) properties .
Propriétés
IUPAC Name |
ethyl 4-anilinobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-2-18-15(17)12-8-10-14(11-9-12)16-13-6-4-3-5-7-13/h3-11,16H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXSAXCSHHARKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(phenylamino)benzoate | |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(tert-butyl)phenyl 5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboximidoate](/img/structure/B2718282.png)


![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(3,5-dimethylisoxazol-4-yl)propanamide](/img/structure/B2718287.png)


![4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol](/img/no-structure.png)
![N-(4H-thiochromeno[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2718295.png)

![1-(thiophen-2-yl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2718301.png)



![5-(2-chlorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2718305.png)